molecular formula C9H11NO B3029417 5,6,7,8-Tetrahydroquinolin-3-ol CAS No. 655239-64-8

5,6,7,8-Tetrahydroquinolin-3-ol

Cat. No.: B3029417
CAS No.: 655239-64-8
M. Wt: 149.19
InChI Key: PSXNUQKAJHVAPG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the third position and a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This process can be facilitated by the use of acyl Meldrum’s acids, which help in shortening the preparation time and extending the range of substituents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-3-ol involves its interaction with various molecular targets. For instance, in biological systems, it may exert its effects by modulating reactive oxygen species levels, leading to cellular stress and autophagy. The compound can also interact with specific enzymes and receptors, influencing cellular pathways such as the PI3K/AKT/mTOR signaling pathway .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

Comparison: 5,6,7,8-Tetrahydroquinolin-3-ol is unique due to the presence of the hydroxyl group at the third position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXNUQKAJHVAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663716
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655239-64-8
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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